molecular formula C9H18N2O2 B13814805 Pentanamide, 3-(acetylamino)-N,4-dimethyl-

Pentanamide, 3-(acetylamino)-N,4-dimethyl-

Cat. No.: B13814805
M. Wt: 186.25 g/mol
InChI Key: VPQHCSZJQXDNBR-UHFFFAOYSA-N
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Description

Pentanamide, 3-(acetylamino)-N,4-dimethyl- is an organic compound belonging to the amide family It is characterized by the presence of an amide group (RCONH2) and an acetylamino group (RNHCOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 3-(acetylamino)-N,4-dimethyl- typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of N,N-dimethyl-3-aminopentanamide with acetic anhydride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 3-(acetylamino)-N,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanamide, 3-(acetylamino)-N,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanamide, 3-(acetylamino)-N,4-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, 3-(acetylamino)-N,4-dimethyl- is unique due to the presence of both the acetylamino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-acetamido-N,4-dimethylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-6(2)8(11-7(3)12)5-9(13)10-4/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)

InChI Key

VPQHCSZJQXDNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)NC)NC(=O)C

Origin of Product

United States

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